molecular formula C7H15ClN2O2 B1379036 N-methoxypiperidine-4-carboxamide hydrochloride CAS No. 1426290-51-8

N-methoxypiperidine-4-carboxamide hydrochloride

Cat. No.: B1379036
CAS No.: 1426290-51-8
M. Wt: 194.66 g/mol
InChI Key: CJQSETJWJUAKQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxypiperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxamide with methoxyamine hydrochloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk quantities and subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Types of Reactions: N-methoxypiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methoxypiperidine-4-carboxylic acid, while reduction may produce N-methoxypiperidine-4-carboxamide .

Scientific Research Applications

N-methoxypiperidine-4-carboxamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of N-methoxypiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

N-methoxypiperidine-4-carboxamide hydrochloride can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

N-methoxypiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-9-7(10)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQSETJWJUAKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426290-51-8
Record name N-methoxypiperidine-4-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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